Cinnamanilide

説明

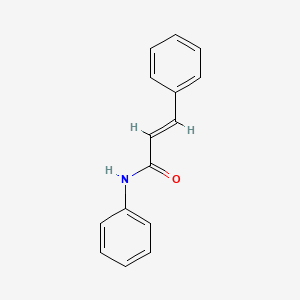

Cinnamanilide (N-phenylcinnamamide) is an aromatic amide derived from cinnamic acid and aniline. Structurally, it consists of a cinnamoyl group (C₆H₅-CH=CH-CO-) linked to an aniline moiety via an amide bond. This compound serves as a scaffold for synthesizing derivatives with modified pharmacological and physicochemical properties. Its synthesis typically involves the reaction of cinnamoyl chloride with substituted anilines under basic conditions . Crystallographic studies reveal that this compound derivatives adopt planar or near-planar conformations stabilized by intramolecular hydrogen bonds (N–H···O) and weak intermolecular interactions (C–H···π, C–H···O), which influence their packing efficiency and solubility .

This compound derivatives are investigated for diverse biological activities, including antioxidant, antimicrobial, and receptor antagonism. For instance, N-(2-fluorophenyl)cinnamamide exhibits a three-dimensional network stabilized by hydrogen bonds, while 2-methoxy this compound shows a nearly planar structure with inter-planar angles as low as 7.5° between aromatic rings .

特性

IUPAC Name |

N,3-diphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIZQHKGJMRJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-73-3 | |

| Record name | N,3-Diphenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: Cinnamanilide can be synthesized through the reaction of cinnamic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. The reaction typically involves the formation of an intermediate cinnamoyl chloride, which then reacts with aniline to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .

化学反応の分析

Types of Reactions: Cinnamanilide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid derivatives.

Reduction: Reduction of this compound can yield cinnamylamine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Cinnamic acid derivatives.

Reduction: Cinnamylamine.

Substitution: Various substituted cinnamanilides depending on the substituent introduced.

科学的研究の応用

Pharmacological Applications

1. Anticancer Properties

Cinnamanilide exhibits significant anticancer properties, primarily through its ability to inhibit tumor growth and metastasis. Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by affecting key signaling pathways involved in cancer progression. For instance, studies have shown that this compound can reduce the incidence of lung adenocarcinoma in mouse models by targeting tumor-initiating cells .

2. Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the progression of inflammatory diseases. This property makes it a candidate for treating conditions such as arthritis and other chronic inflammatory disorders .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the microorganisms .

Biomedical Applications

1. Drug Delivery Systems

this compound's low solubility in water poses challenges for its therapeutic use; however, it can be effectively incorporated into polymer-based drug delivery systems. These systems allow for controlled release and enhanced bioavailability of this compound, improving its therapeutic efficacy .

2. Nanotechnology

Recent advancements have explored the incorporation of this compound into nanoparticles for targeted therapy. For example, this compound-loaded nanoparticles have been developed to enhance imaging techniques in cancer treatment, facilitating better visualization of tumors during therapy .

| Application Area | Description | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation | Targets tumor signaling pathways |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulates inflammatory pathways |

| Antimicrobial | Disrupts microbial membranes | Inhibits metabolic processes |

| Drug Delivery | Controlled release via polymers | Enhances solubility and bioavailability |

| Nanotechnology | Targeted therapy using nanoparticles | Improves imaging and treatment efficacy |

Case Studies

Case Study 1: Lung Cancer Treatment

In a study involving a mouse model induced with lung cancer, this compound was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor incidence from 86% to 31%, showcasing its potential as an effective anticancer agent .

Case Study 2: Inflammatory Disease Management

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was shown to significantly reduce swelling and pain markers compared to control groups, suggesting its utility in managing chronic inflammatory conditions .

作用機序

The mechanism of action of cinnamanilide involves its interaction with various molecular targets:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative damage to cells.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

類似化合物との比較

Key Findings :

Antioxidant Activity

Key Findings :

Antimicrobial Activity

Key Findings :

Receptor Binding and Therapeutic Potential

生物活性

Cinnamanilide, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. The following sections will explore these activities in detail, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound is characterized by its phenylpropanoid structure, which allows it to interact with various biological targets. The basic structure can be represented as follows:

This compound's structure enables it to participate in numerous biochemical interactions, influencing its biological activity.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can disrupt microbial membranes and inhibit biofilm formation.

2.1 In Vitro Studies

A study investigated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Streptococcus mutans. The results were as follows:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 1000 | 2000 |

The findings showed that this compound decreased biofilm biomass and metabolism at sub-MIC concentrations, suggesting its potential as an antimicrobial agent in dental applications .

3. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties through various mechanisms, including the modulation of cytokine production and inhibition of inflammatory pathways.

Research indicates that this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

3.2 Case Study: Inflammatory Response

In a controlled study involving normal human epidermal keratinocytes (NHEK), this compound was shown to downregulate lipopolysaccharide-induced inflammatory responses. The results indicated a significant reduction in oxidative stress-related damage and inflammatory markers .

4. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been explored in various cancer cell lines.

4.1 Cell Viability Assays

A series of experiments assessed the cytotoxicity of different cinnamides, including this compound, on cancer cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 | HeLa |

| Cinnamaldehyde | 15 | MDA-MB-231 |

The data suggest that structural modifications significantly influence the cytotoxic potential of these compounds .

5. Pharmacokinetics and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its therapeutic application.

5.1 ADMET Profile Summary

| Property | This compound |

|---|---|

| Absorption | Moderate |

| Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low |

These properties indicate that this compound has favorable characteristics for potential therapeutic use .

Q & A

Q. Ethical and Reporting Standards

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Manuscript Preparation : Follow journal-specific guidelines for figures (e.g., avoid excessive chemical structures in TOC graphics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。